

Application Notes and Protocols for BVT948 in Cultured Cells

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For Researchers, Scientists, and Drug Development Professionals

Introduction

BVT948 is a cell-permeable, irreversible, and non-competitive inhibitor of protein tyrosine phosphatases (PTPs).[1][2][3][4] Its mechanism of action involves the catalysis of hydrogen peroxide-dependent oxidation of PTPs.[2][3] **BVT948** has been shown to inhibit several PTPs, including PTP1B, TCPTP, SHP-2, LAR, and YopH.[1][4] Additionally, it has been identified as an inhibitor of the lysine methyltransferase SETD8 (also known as KMT5A) and several cytochrome P450 (P450) isoforms.[5] These inhibitory activities make **BVT948** a valuable tool for studying various cellular signaling pathways and a potential candidate for therapeutic development.

These application notes provide detailed protocols for the use of **BVT948** in cultured cells, focusing on its effects on insulin signaling, cell viability, and cell invasion.

Data Presentation

Table 1: Inhibitory Activity of BVT948



Target	IC50 (μM)	Enzyme/Protein Class Reference	
PTP1B	0.9	Protein Tyrosine Phosphatase	[1][4]
ТСРТР	1.7	Protein Tyrosine Phosphatase	[1][4]
SHP-2	0.09	Protein Tyrosine Phosphatase	[1][4]
LAR	1.5	Protein Tyrosine Phosphatase	[1][4]
YopH	0.7	Protein Tyrosine Phosphatase	[1][4]
SETD8 (KMT5A)	0.70	Lysine Methyltransferase	[5]
Various P450 isoforms	<10	Cytochrome P450	[2][3]

Table 2: Cellular Effects of BVT948



Cell Line	Application	Concentration	Effect	Reference
L6 myotubes	Glucose Uptake	25 μΜ	Increased glucose uptake	[1]
HUVECs	Cell Migration	5 μΜ	Decreased endothelial cell migration	[1]
HUVECs	Tube Formation	5 μΜ	Decreased tube formation	[1]
HEK293T	H4K20me1 levels	Not specified	Reduced H4K20me1 levels	[5]
MCF-7	Cell Viability	0.5, 1, 5 μM (24h)	No significant change in cell viability	[5]
MCF-7	Cell Invasion (TPA-induced)	Not specified	Diminished cell invasion by 50%	[5]

Experimental Protocols

Assessment of Insulin-Stimulated Glucose Uptake in L6 Myotubes

This protocol details how to measure the effect of **BVT948** on glucose uptake in L6 myotubes, a common model for skeletal muscle.

Materials:

- L6 myoblasts
- Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
- DMEM with 2% FBS
- DMEM with 0.2% Bovine Serum Albumin (BSA)



- BVT948 (stock solution in DMSO or ethanol)
- Insulin (100 nM)
- Krebs-Ringer HEPES (KRH) buffer (50 mM HEPES, pH 7.4, 137 mM NaCl, 4.8 mM KCl, 1.85 mM CaCl₂, 1.3 mM MgSO₄)
- 2-deoxy-D-[3H]glucose (2-[3H]DG)
- Unlabeled 2-deoxy-D-glucose (2-DG)
- 0.05 N NaOH
- Scintillation cocktail and counter

Procedure:

- Cell Culture and Differentiation:
 - Culture L6 myoblasts in DMEM with 10% FBS at 37°C in a 5% CO2 atmosphere.
 - Once confluent in 24-well plates, switch to DMEM with 2% FBS to induce differentiation into myotubes.
 - Prior to the experiment, serum-starve the fully differentiated myotubes for 18 hours in DMEM with 0.2% BSA.[6]
- BVT948 and Insulin Treatment:
 - Wash the myotubes with KRH buffer.
 - \circ Pre-incubate the cells with the desired concentration of **BVT948** (e.g., 25 μ M) or vehicle control in KRH buffer for 30 minutes at 37°C.[1]
 - Stimulate the cells with 100 nM insulin for 15 minutes at 37°C.[6]
- Glucose Uptake Assay:

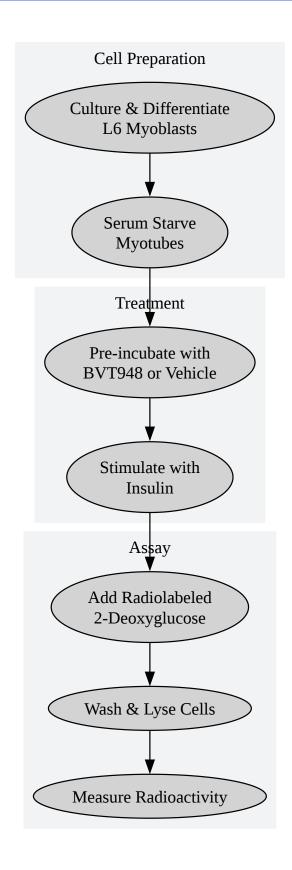






- Add 2-[³H]DG (e.g., 0.5 μCi/well) and unlabeled 2-DG (final concentration 6.5 mM) to each well and incubate for 5 minutes.[6]
- Stop the uptake by washing the cells four times with ice-cold KRH buffer.[6]
- $\circ~$ Lyse the cells by adding 250 μL of 0.05 N NaOH.[6]
- Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[6]





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Caption: Workflow for determining cell viability with BVT948.



Cell Invasion Assay

This protocol outlines a method to evaluate the effect of **BVT948** on the invasive potential of cancer cells using a Boyden chamber assay with Matrigel-coated inserts.

Materials:

- Cancer cell line of interest (e.g., HT-1080)
- Serum-free cell culture medium
- Cell culture medium with 10% FBS (chemoattractant)
- **BVT948** (stock solution in DMSO)
- Matrigel basement membrane matrix
- Boyden chamber inserts (e.g., 8.0 μm pore size)
- 24-well companion plates
- Cotton swabs
- Methanol
- · Toluidine Blue stain or Crystal Violet stain
- Microscope

Procedure:

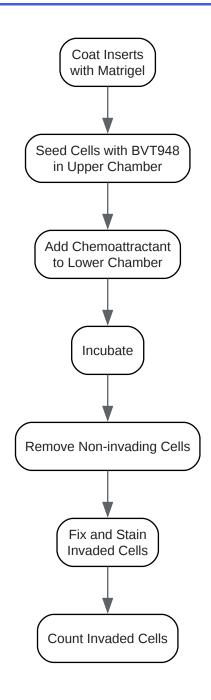
- Insert Preparation:
 - Thaw Matrigel on ice and dilute it with cold serum-free medium.
 - Coat the upper surface of the inserts with the diluted Matrigel solution (e.g., 100 μL per insert) and incubate at 37°C for 2 hours to allow it to solidify. 2[7]. Cell Seeding and Treatment:



- Harvest and resuspend the cells in serum-free medium.
- Add the cell suspension (e.g., 2.5 x 10⁴ cells in 0.5 mL) to the upper chamber of the Matrigel-coated inserts. I[8]nclude BVT948 at the desired concentration in the cell suspension.
- Add medium containing 10% FBS to the lower chamber of the 24-well plate as a chemoattractant. 3[7]. Incubation and Staining:
- Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours. [7] * After incubation, carefully remove the non-invading cells from the upper surface of the insert with a cotton swab. [7] * Fix the invaded cells on the lower surface of the membrane with methanol for 2 minutes. [8] * Stain the cells with Toluidine Blue or Crystal Violet for 2 minutes. [7][8] * Wash the inserts with distilled water and allow them to air dry. 4[7][8]. Quantification:
- Count the number of invaded cells in several microscopic fields for each insert.

Workflow for Cell Invasion Assay





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Caption: Workflow for assessing **BVT948**'s effect on cell invasion.

Signaling Pathways Insulin Signaling Pathway and the Role of PTPs

Insulin signaling is a crucial pathway regulating glucose metabolism. Protein tyrosine phosphatases (PTPs), such as PTP1B, act as negative regulators of this pathway by

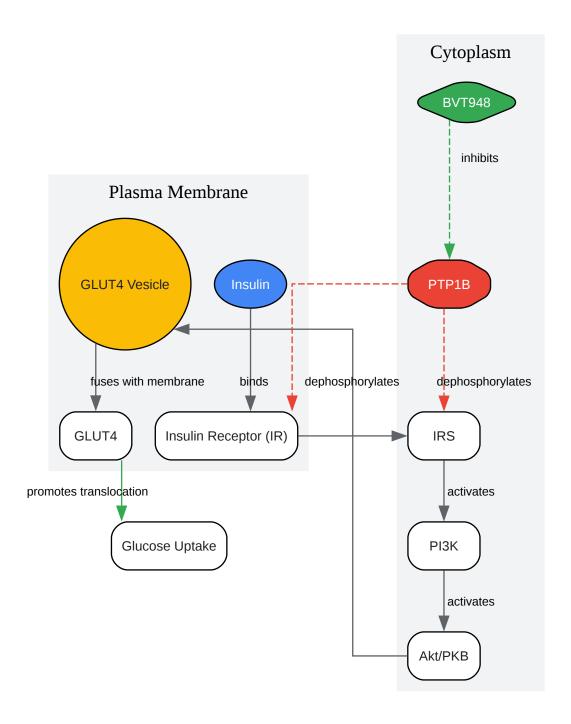




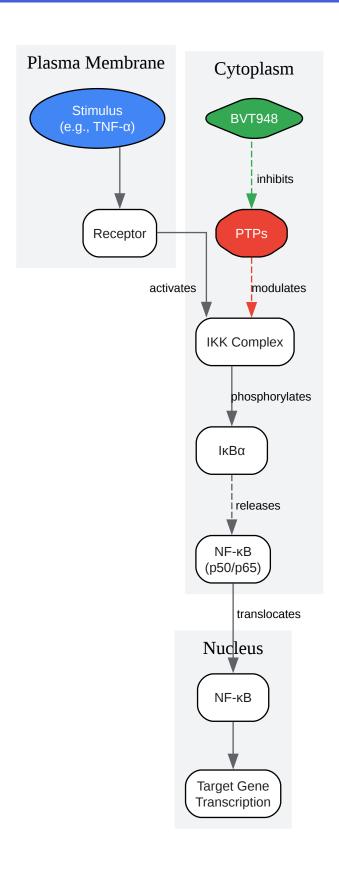


dephosphorylating the insulin receptor (IR) and insulin receptor substrate (IRS) proteins. **BVT948**, by inhibiting PTPs, is expected to enhance insulin signaling.









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